Taxachitriene B

Description

BenchChem offers high-quality Taxachitriene B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taxachitriene B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

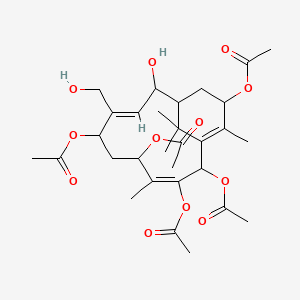

[(3E,8Z)-2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3/b21-10-,28-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTILKAOQIFDEET-ZORASNMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(/C(=C(\C(CC(/C(=C\C(C(C2(C)C)CC1OC(=O)C)O)/CO)OC(=O)C)OC(=O)C)/C)/OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O12 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Taxachitriene B

An In-depth Technical Guide to Taxachitriene B

Introduction

Taxachitriene B is a naturally occurring taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis.[1] As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol), Taxachitriene B is of significant interest to researchers in natural product chemistry and drug development. Taxanes are characterized by a complex diterpene core structure and are known for their wide range of biological activities, primarily as cytotoxic agents.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and potential biological context of Taxachitriene B, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Taxachitriene B possesses a complex, polycyclic structure adorned with multiple functional groups, characteristic of the taxane diterpenoid class. Its chemical identity is defined by its specific arrangement of atoms and stereochemistry.

Generated from SMILES string.

Physicochemical and Spectroscopic Data

While detailed experimental spectra for Taxachitriene B are not widely published, its fundamental properties have been established. The table below summarizes its key identifiers. Further spectroscopic analysis would be required to fully characterize the compound.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₂O₁₂ | [1] |

| Molecular Weight | 594.6 g/mol | [1] |

| CAS Number | 167906-75-4 | |

| Source | Taxus chinensis (Chinese Yew) | |

| SMILES | O=C(OC1=C(C)C(OC(=O)C)CC(OC(=O)C)C(=CC(O)C2CC(OC(=O)C)C(=C(C1OC(=O)C)C2(C)C)C)CO)C |

| Predicted Spectroscopic Features | Expected Chemical Shift / Region |

| ¹³C NMR | |

| Carbonyl Carbons (C=O) | δ 170-210 ppm |

| Olefinic Carbons (C=C) | δ 100-150 ppm |

| Carbons bonded to Oxygen (C-O) | δ 50-90 ppm |

| Methyl Carbons (CH₃) | δ 10-30 ppm |

| Mass Spectrometry | |

| Predicted [M+H]⁺ | m/z 595.2695 |

| Predicted [M+Na]⁺ | m/z 617.2514 |

Experimental Protocols

Detailed experimental protocols for the specific isolation of Taxachitriene B are scarce in the literature. However, a general methodology for the extraction and isolation of taxane diterpenoids from Taxus species can be outlined.

Representative Isolation of Taxane Diterpenoids from Taxus chinensis

This protocol is a generalized procedure based on common methods for extracting taxanes from yew trees.

-

Preparation of Plant Material : The branches and leaves of Taxus chinensis are collected, air-dried, and pulverized into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction (Leaching) : The powdered material is subjected to exhaustive extraction, typically with ethanol (B145695) or methanol, at room temperature for several days. This process is repeated multiple times to ensure maximum recovery of secondary metabolites.

-

Concentration : The combined alcoholic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The taxane diterpenoids are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation : The enriched ethyl acetate fraction is subjected to multiple stages of column chromatography.

-

Silica (B1680970) Gel Chromatography : The fraction is first separated on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate, followed by chloroform-methanol) to yield several sub-fractions.

-

Preparative HPLC : Sub-fractions showing the presence of taxanes (as determined by TLC analysis) are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to isolate pure compounds like Taxachitriene B.

-

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Representative Protocol for In Vitro Cytotoxicity Assay (XTT/MTT)

To evaluate the potential anticancer activity of Taxachitriene B, a standard cytotoxicity assay would be employed.

-

Cell Culture : Human cancer cell lines (e.g., HeLa, MCF-7, or A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : A stock solution of Taxachitriene B in DMSO is serially diluted to various concentrations. The cells are treated with these dilutions (final DMSO concentration <0.1%) and incubated for 48-72 hours. Control wells receive DMSO vehicle only.

-

Viability Assessment : After incubation, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Data Acquisition : The plates are incubated for another 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).

-

Data Analysis : Cell viability is expressed as a percentage relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action

While specific biological activity data for Taxachitriene B is limited, the taxane class is well-studied. The primary mechanism of action for clinically used taxanes like paclitaxel is the stabilization of microtubules.

| Compound/Extract | Source | Biological Activity | Cell Line(s) | Key Findings | Reference |

| Taxane Diterpenoids (General) | Taxus chinensis | Cytotoxicity | Various human cancer lines | Many non-alkaloidal taxanes show significant cytotoxic effects. | |

| Compound 2 (unspecified taxane) | Taxus chinensis | Cytotoxicity | 9 human cell lines | Showed potent cytotoxicity, including against a paclitaxel-resistant cell line with a β-tubulin mutation. | |

| Paclitaxel (Taxol) | Taxus species | Cytotoxicity, Apoptosis Induction | B-CLL, various solid tumors | Stabilizes microtubules, leading to G2/M cell cycle arrest and apoptosis. |

Presumed Mechanism of Action: Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. This binding event overrides the normal dynamic instability of microtubules, effectively "freezing" them in a polymerized state. This disruption of microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis). Given that other non-alkaloidal taxanes from T. chinensis exhibit significant cytotoxicity, it is plausible that Taxachitriene B shares this mechanism of action.

Conclusion

Taxachitriene B is a structurally intricate taxane diterpenoid from Taxus chinensis. While comprehensive biological and spectroscopic data remain to be published, its classification within a class of potent cytotoxic agents makes it a compound of high interest. Based on the activities of related taxanes, it is hypothesized that Taxachitriene B may exhibit significant anticancer properties, potentially through the mechanism of microtubule stabilization. Further research involving its isolation, full spectroscopic characterization, and rigorous biological evaluation is necessary to unlock its therapeutic potential.

References

- 1. Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Taxachitriene B: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Taxachitriene B, a taxane (B156437) diterpenoid isolated from Taxus chinensis. It details the initial discovery, natural origin, and biosynthetic context of this compound. Detailed experimental protocols for its isolation and characterization are provided, alongside a thorough presentation of its physicochemical and spectroscopic data. Visualizations of the general taxane biosynthetic pathway and the specific experimental workflow for the isolation of Taxachitriene B are included to facilitate understanding.

Introduction

The taxane diterpenoids are a class of natural products that have garnered significant attention in the scientific community, primarily due to the potent anticancer activity of their most famous member, paclitaxel (B517696) (Taxol®). These complex molecules are characterized by a distinctive 6-8-6 tricyclic core skeleton.[1][2] Found predominantly in various species of the yew tree (Taxus), hundreds of taxane analogues have been isolated and characterized, each with unique structural modifications.[3] This chemical diversity presents a rich field for the discovery of new therapeutic agents.

This guide focuses on a specific, less-common taxane, Taxachitriene B. First reported in 1995, it represents one of the many taxoids identified from the needles of the Chinese yew, Taxus chinensis.[4] Understanding the discovery, origin, and chemical nature of such compounds is crucial for the exploration of their potential biological activities and for the development of novel pharmaceuticals.

Discovery and Origin

Initial Discovery

Taxachitriene B was first isolated and characterized by a team of researchers led by W.S. Fang. The discovery was the result of a phytochemical investigation into the constituents of the needles of the Chinese yew, Taxus chinensis. The findings were published in the journal Planta Medica in 1995, in an article titled "Three new taxane diterpenoids from the needles of Taxus chinensis".[4]

Natural Source

The exclusive natural source of Taxachitriene B, as identified in the original discovery, is the needles of Taxus chinensis (Pilg.) Rehd. This species, commonly known as the Chinese yew, is a coniferous tree native to China and is a known producer of a wide array of taxane diterpenoids. The isolation of Taxachitriene B from the needles is significant, as this part of the plant is a renewable resource, unlike the bark which was the original source of paclitaxel.

Physicochemical and Spectroscopic Data

The initial characterization of Taxachitriene B established its fundamental chemical and physical properties. A discrepancy in the molecular formula has been noted in secondary literature and has been clarified based on the primary publication.

Table 1: Physicochemical Properties of Taxachitriene B

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄O₁₃ | |

| Molecular Weight | 636.7 g/mol | |

| Melting Point | 225-227 °C | |

| Optical Rotation | [α]D²⁵ +29° (c 0.1, CHCl₃) | |

| Appearance | Amorphous powder |

Table 2: ¹H NMR Spectroscopic Data for Taxachitriene B (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 5.98 | d | 9.5 |

| H-2 | 5.35 | d | 9.5 |

| H-3 | 4.98 | d | 3.0 |

| H-5 | 5.65 | dd | 10.5, 6.0 |

| H-6α | 2.35 | m | |

| H-6β | 1.85 | m | |

| H-7 | 4.45 | t | 8.0 |

| H-9 | 5.80 | d | 10.0 |

| H-10 | 6.25 | d | 10.0 |

| H-13 | 6.10 | t | 8.5 |

| H-14α | 2.55 | m | |

| H-14β | 2.15 | m | |

| H-16 | 2.10 | s | |

| H-17 | 1.75 | s | |

| H-18 | 1.15 | s | |

| H-19 | 1.05 | s | |

| H-20α | 4.30 | d | 8.5 |

| H-20β | 4.15 | d | 8.5 |

| OAc | 2.20, 2.18, 2.05, 2.02, 1.98 | 5 x s |

Data extracted and interpreted from the original publication by Fang et al. (1995).

Table 3: ¹³C NMR Spectroscopic Data for Taxachitriene B (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 75.2 | 11 | 142.1 |

| 2 | 72.8 | 12 | 134.5 |

| 3 | 81.0 | 13 | 70.5 |

| 4 | 43.5 | 14 | 35.8 |

| 5 | 71.3 | 15 | 58.6 |

| 6 | 37.2 | 16 | 26.8 |

| 7 | 74.5 | 17 | 21.0 |

| 8 | 45.1 | 18 | 14.8 |

| 9 | 78.9 | 19 | 10.9 |

| 10 | 76.4 | 20 | 61.7 |

| OAc (C=O) | 170.8, 170.5, 170.2, 169.8, 169.5 | OAc (CH₃) | 21.5, 21.3, 21.1, 20.9, 20.8 |

Data extracted and interpreted from the original publication by Fang et al. (1995).

Biosynthesis

The specific biosynthetic pathway for Taxachitriene B has not been fully elucidated. However, as a member of the taxane family, its biosynthesis is understood to follow the general pathway for this class of compounds, which originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). This pathway is characterized by a series of complex cyclizations and subsequent oxidative modifications. Taxachitriene B belongs to the 6/8/6-taxane structural class, and its biosynthesis is initiated by the cyclization of GGPP to taxa-4(20),11(12)-diene, the committed step in the formation of the taxane core.

Caption: Generalized biosynthetic pathway of 6/8/6-taxanes.

Experimental Protocols

The following protocols are based on the methods described in the original publication by Fang et al. (1995).

Plant Material

Air-dried needles of Taxus chinensis (Pilg.) Rehd. were used as the starting material. The plant material was collected in the autumn from a specified location in China.

Extraction and Isolation

The following workflow outlines the key steps in the isolation of Taxachitriene B.

Caption: Experimental workflow for the isolation of Taxachitriene B.

-

Extraction: The powdered, air-dried needles of T. chinensis were extracted with 95% ethanol at room temperature. The extraction was repeated three times to ensure exhaustive recovery of the secondary metabolites.

-

Concentration: The combined ethanol extracts were concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned with chloroform (B151607) (CHCl₃). The chloroform-soluble fraction, containing the less polar taxanes, was collected and dried over anhydrous sodium sulfate.

-

Column Chromatography: The dried chloroform extract was subjected to column chromatography on silica gel.

-

Gradient Elution: The column was eluted with a gradient of hexane-acetone, starting with a low polarity mixture and gradually increasing the concentration of acetone.

-

Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known taxanes were combined.

-

Preparative TLC: The combined fractions containing Taxachitriene B were further purified using preparative thin-layer chromatography with a suitable solvent system.

-

Final Purification: The band corresponding to Taxachitriene B was scraped from the TLC plate, and the compound was eluted from the silica gel. Final purification was achieved by crystallization from a methanol-water mixture to yield an amorphous powder.

Structure Elucidation

The structure of Taxachitriene B was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition, leading to the confirmation of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms and the stereochemistry of the molecule. The data presented in Tables 2 and 3 are derived from these analyses.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques were used to identify the presence of key functional groups, such as hydroxyls, esters, and double bonds.

Conclusion

Taxachitriene B is a taxane diterpenoid with a 6/8/6-membered ring system, first isolated from the needles of Taxus chinensis. Its discovery contributes to the vast and growing library of known taxanes. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further investigation into the biological activity of Taxachitriene B is warranted to explore its potential as a therapeutic agent.

References

- 1. Apigenin, a component of Matricaria recutita flowers, is a central benzodiazepine receptors-ligand with anxiolytic effects. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. Apigenin, a component of Matricaria recutita flowers, is a central benzodiazepine receptors-ligand with anxiolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Taxachitriene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxachitriene B is a diterpenoid belonging to the taxane (B156437) family, a class of natural products that includes the highly successful anticancer drug, Paclitaxel (Taxol). While not as extensively studied as Paclitaxel, Taxachitriene B and other minor taxanes are of significant interest to the scientific community for their potential as precursors in the semi-synthesis of more potent analogs and for their own inherent biological activities. This technical guide provides an in-depth overview of the natural sources of Taxachitriene B, detailing its origins, and outlining the broader context of its biosynthesis and isolation from plant sources.

Primary Natural Source: Taxus wallichiana

The principal natural source of Taxachitriene B is the Himalayan Yew, Taxus wallichiana[1][2]. This evergreen tree, native to the Himalayas and parts of Southeast Asia, is a rich reservoir of a diverse array of taxanes[1]. Taxachitriene B is one of the many taxoid constituents isolated from this plant species. Different parts of the plant, including the bark and leaves, have been found to contain taxanes, although the specific distribution and concentration of Taxachitriene B can vary.

While Taxus wallichiana is the most cited source, it is plausible that Taxachitriene B is also present in other species of the Taxus genus, given the shared biosynthetic pathways for taxane production within this genus. However, detailed profiling of the taxane content across all Taxus species with a specific focus on Taxachitriene B is not extensively documented in currently available literature.

Quantitative Data

For context, studies on cell suspension cultures of Taxus wallichiana have reported Paclitaxel yields in the range of 0.018% to 0.05% of the dry cell weight. It can be inferred that the yield of Taxachitriene B would be significantly lower than these values. Researchers seeking to quantify Taxachitriene B would need to develop and validate specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), with an authentic reference standard.

Experimental Protocols: Isolation of Taxanes

A specific, detailed experimental protocol for the isolation of Taxachitriene B has not been published. However, the general methodologies used for the extraction and purification of taxanes from Taxus species can be adapted. The following is a generalized workflow that would serve as a starting point for the isolation of Taxachitriene B.

1. Extraction:

-

Plant Material: Dried and powdered leaves or bark of Taxus wallichiana.

-

Solvent: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), or ethyl acetate (B1210297). This step helps to separate compounds based on their polarity and remove pigments and other interfering substances. Taxanes are typically found in the chloroform or ethyl acetate fraction.

3. Chromatographic Purification:

-

Column Chromatography: The taxane-rich fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol), is employed to separate the complex mixture of taxoids.

-

Preparative HPLC: Fractions containing compounds with similar polarities to Taxachitriene B (as determined by thin-layer chromatography or analytical HPLC) are further purified using preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a gradient elution.

4. Crystallization:

-

The purified fractions containing Taxachitriene B can be concentrated and crystallized from a suitable solvent or solvent mixture to obtain the pure compound.

Logical Workflow for Taxane Isolation

Caption: A generalized workflow for the isolation of taxanes from Taxus wallichiana.

Biosynthesis of Taxachitriene B

The biosynthesis of taxanes is a complex pathway that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the core taxane skeleton is the first committed step, catalyzed by the enzyme taxadiene synthase, which converts GGPP to taxa-4(5),11(12)-diene.

Following the formation of taxadiene, a series of post-cyclization modifications, including hydroxylations, acetylations, and other functional group introductions, are carried out by a suite of enzymes, primarily from the cytochrome P450 and acyltransferase families. These modifications lead to the vast diversity of taxanes found in nature.

The specific enzymatic steps that lead from the initial taxadiene skeleton to Taxachitriene B have not been fully elucidated. However, the general pathway provides a framework for understanding its formation. It is hypothesized that a series of specific hydroxylations and acetylations on the taxane ring system, catalyzed by as-yet-unidentified enzymes, result in the final structure of Taxachitriene B.

Taxane Biosynthesis Pathway

Caption: A simplified diagram illustrating the biosynthesis of taxanes from GGPP.

Conclusion

Taxachitriene B is a naturally occurring taxane with its primary identified source being the Himalayan Yew, Taxus wallichiana. While specific quantitative data and a dedicated isolation protocol are currently lacking in the scientific literature, established methods for taxane purification can be adapted for its isolation. The biosynthesis of Taxachitriene B is understood to proceed through the general taxane pathway, although the precise enzymatic steps leading to its formation remain an area for future research. Further investigation into the less abundant taxanes like Taxachitriene B is crucial for expanding our understanding of taxane biochemistry and for the potential discovery of new therapeutic agents or synthetic precursors.

References

The Biosynthetic Pathway of Taxachitriene B in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus is a rich source of structurally diverse diterpenoids known as taxanes, some of which exhibit potent biological activities. While the biosynthesis of the renowned anticancer drug paclitaxel (B517696) (Taxol) has been extensively studied, the pathways leading to other, less abundant but structurally unique taxanes remain largely unelucidated. This guide focuses on Taxachitriene B, a bicyclic taxane (B156437) diterpenoid isolated from Taxus chinensis. Its unique 3,8-secotaxane skeleton, resulting from the cleavage of the C3-C8 bond of the conventional tricyclic taxane core, presents an interesting deviation from the main paclitaxel pathway. This document provides a comprehensive overview of the hypothesized biosynthetic pathway of Taxachitriene B, supported by current knowledge of taxane biosynthesis, and offers detailed experimental protocols for its investigation.

The Hypothesized Biosynthetic Pathway of Taxachitriene B

The biosynthesis of all taxanes begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is cyclized by taxadiene synthase to form the tricyclic taxane core, taxa-4(5),11(12)-diene. From this key intermediate, a cascade of oxidative and acyl transfer reactions leads to the vast array of taxoids.

The formation of the bicyclic structure of Taxachitriene B is proposed to branch off from an early tricyclic intermediate. The central hypothesis is that a cytochrome P450 monooxygenase catalyzes the oxidative cleavage of the C3-C8 bond of a functionalized taxadiene derivative. This is followed by a series of hydroxylation and acetylation reactions, catalyzed by various hydroxylases and acyltransferases, to yield the final structure of Taxachitriene B.

The proposed biosynthetic pathway is depicted in the following diagram:

Taxachitriene B: An Obscure Taxoid Awaiting Comprehensive Characterization

For researchers, scientists, and drug development professionals, Taxachitriene B remains an enigmatic member of the taxoid family of natural products. While its fundamental chemical identity has been established, a thorough understanding of its biological activity and therapeutic potential is currently hampered by a significant lack of publicly available data.

This technical guide consolidates the known information for Taxachitriene B and highlights the existing knowledge gaps that present opportunities for future research.

Core Chemical Data

The foundational chemical identifiers for Taxachitriene B are summarized below. This information is crucial for the procurement of standards and for computational studies.

| Identifier | Value |

| CAS Number | 167906-75-4 |

| Molecular Formula | C30H42O12 |

Biological Activity and Mechanism of Action: A Knowledge Void

However, it remains to be experimentally determined whether Taxachitriene B shares this mechanism of action or possesses other, unique biological properties. There is a notable absence of published studies detailing its efficacy in various cell lines, its potency (e.g., IC50 values), or its selectivity for specific cancer types.

Experimental Protocols and Methodologies: Uncharted Territory

Consistent with the lack of biological data, detailed experimental protocols for the isolation, purification, and biological evaluation of Taxachitriene B are not described in the accessible scientific literature. While general methods for the extraction and characterization of taxoids from Taxus species exist, specific procedures optimized for Taxachitriene B have not been published.

Furthermore, there are no available reports on key in vitro or in vivo experiments, such as:

-

Cytotoxicity assays: Methodologies to determine the concentration-dependent effects of Taxachitriene B on the viability of various cancer cell lines.

-

Mechanism of action studies: Protocols to investigate its effects on microtubule polymerization, cell cycle progression, or apoptosis induction.

-

In vivo efficacy studies: Methodologies for assessing its anti-tumor activity in animal models.

Signaling Pathways: An Unwritten Chapter

The signaling pathways modulated by Taxachitriene B are currently unknown. The intricate signaling cascades initiated by well-studied taxoids, often involving key regulators of cell death and survival such as the Bcl-2 family proteins and various kinases, have not been elucidated for this particular compound.

Consequently, the creation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships involving Taxachitriene B is not possible at this time.

Future Outlook and Research Opportunities

The current scarcity of data on Taxachitriene B presents a clear opportunity for natural product chemists, pharmacologists, and cancer biologists. A comprehensive investigation into this taxoid could potentially uncover a novel therapeutic agent with a unique pharmacological profile.

Key areas for future research include:

-

Isolation and Structural Elucidation: Development of robust methods for the isolation of Taxachitriene B from Taxus chinensis or other Taxus species, followed by unambiguous structural confirmation using modern spectroscopic techniques.

-

Biological Screening: Systematic evaluation of its cytotoxic activity against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: In-depth investigation of its molecular target and its effects on cellular signaling pathways.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and safety profile.

Physical and chemical properties of Taxachitriene B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxachitriene B is a naturally occurring diterpenoid belonging to the complex family of taxanes. Isolated from the Chinese yew (Taxus chinensis), this compound is part of a class of molecules that has yielded some of the most significant anticancer agents in modern medicine, including Paclitaxel (B517696) (Taxol®). Taxachitriene B, with the molecular formula C30H42O12 and CAS number 167906-75-4, possesses a rearranged taxane (B156437) core, suggesting unique chemical and biological properties that are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of Taxachitriene B, methods for its isolation, and insights into its potential biological activities.

Physical and Chemical Properties

While comprehensive experimental data for Taxachitriene B is not widely available, the following table summarizes the known and predicted physical and chemical properties. It is important to note that some of this information is based on data for closely related taxoids and predictions from a Safety Data Sheet (SDS).

| Property | Value | Source |

| Molecular Formula | C30H42O12 | [1] |

| Molecular Weight | 594.65 g/mol | Calculated |

| CAS Number | 167906-75-4 | [1] |

| Physical State | Solid | [2] |

| Color | No data available | |

| Odor | No data available | [2] |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Density (Predicted) | 1.25 g/cm³ | [2] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Optical Rotation | No data available |

Spectroscopic Data

Experimental Protocols

Isolation of Taxachitriene B from Taxus chinensis

The isolation of Taxachitriene B, a minor constituent of Taxus chinensis, involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on established methods for isolating taxoids from Taxus species.

1. Extraction:

-

Dried and powdered leaves and stems of Taxus chinensis are extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Preliminary Purification:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Taxoids are typically found in the chloroform and ethyl acetate fractions.

3. Chromatographic Separation:

-

The taxoid-rich fractions are subjected to multiple steps of column chromatography.

-

Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate to separate major classes of compounds.

-

Reversed-Phase Chromatography: Further purification is achieved using reversed-phase (C18) column chromatography with a gradient of methanol and water or acetonitrile (B52724) and water as the mobile phase.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Taxachitriene B is typically performed using semi-preparative or preparative HPLC on a C18 column.

The entire isolation process should be monitored by thin-layer chromatography (TLC) or analytical HPLC to track the presence of the target compound.

Diagram of a Generalized Isolation Workflow:

Caption: Generalized workflow for the isolation of Taxachitriene B.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of Taxachitriene B are limited. However, the cytotoxicity of other taxoids isolated from Taxus yunnanensis and Taxus chinensis has been evaluated against various human tumor cell lines.[1][4][5] For instance, a new taxane diterpenoid from Taxus yunnanensis exhibited inhibitory effects on HL-60 and MCF-7 human tumor cell lines with IC50 values of 3.44 and 9.67 μM, respectively.[1] These findings suggest that Taxachitriene B, as a member of the taxane family, may also possess cytotoxic or antiproliferative properties.

The primary mechanism of action for clinically used taxanes like Paclitaxel is the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis. It is plausible that Taxachitriene B, if biologically active, could exert its effects through a similar mechanism or through modulation of other cellular signaling pathways. Given that other taxoids have shown activity against multidrug-resistant cancer cell lines, investigating the effect of Taxachitriene B on key signaling pathways involved in cancer progression and resistance, such as the PI3K/Akt and MAPK pathways, would be a valuable area of research.

Diagram of a Hypothetical Mechanism of Action:

References

- 1. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 2. targetmol.com [targetmol.com]

- 3. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three new C-14 oxygenated taxanes from the wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Biological Activity of Taxamairin B: A Technical Overview for Researchers

Introduction

Quantitative Data Summary

The anti-inflammatory effects of Taxamairin B have been quantified in several studies. The following table summarizes the key findings, providing a comparative look at its efficacy in various experimental setups.

| Cell Line/Model | Treatment | Concentration(s) | Measured Effect | Efficacy | Reference(s) |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) + Taxamairin B | 1, 5, 10, 20 µM | Inhibition of Nitric Oxide (NO) Production | Dose-dependent reduction | [1] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) + Taxamairin B | 1, 5, 10, 20 µM | Inhibition of Reactive Oxygen Species (ROS) Production | Dose-dependent reduction | [1] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) + Taxamairin B | 1, 5, 10, 20 µM | Decreased gene expression of TNF-α, IL-1β, and IL-6 | Dose-dependent inhibition | [1][2] |

| Mouse Model of Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) + Taxamairin B | 5 mg/kg, 25 mg/kg | Significant protective effects against ALI | Protective effects observed | [2] |

| Mouse Model of DSS-induced Colitis | Dextran Sulfate Sodium (DSS) + Taxamairin B | Not specified | Amelioration of colitis severity | Increased efficacy compared to 5-aminosalicylic acid (5-ASA) |

Mechanism of Action: Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory activity of Taxamairin B is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. In inflammatory conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. Taxamairin B intervenes in this cascade, leading to a reduction in the production of inflammatory mediators.

Signaling Pathway Diagram

Caption: Taxamairin B inhibits the LPS-induced inflammatory response by downregulating the PI3K/AKT signaling pathway, which in turn suppresses the nuclear translocation of NF-κB.

Experimental Protocols

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol outlines the general steps to assess the anti-inflammatory effects of Taxamairin B in a macrophage cell line.

1. Cell Culture and Treatment:

-

Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of Taxamairin B (e.g., 1, 5, 10, 20 µM) for 1-2 hours.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).

2. Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.

3. Measurement of Pro-inflammatory Cytokines:

-

Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Alternatively, lyse the cells to extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target cytokine genes.

4. Western Blot Analysis for Signaling Pathway Proteins:

-

Lyse the treated cells and determine the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, IκBα, and NF-κB.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating the anti-inflammatory activity of Taxamairin B, progressing from in vitro cell-based assays to in vivo animal models.

In Vivo Anti-inflammatory Activity in a DSS-induced Colitis Mouse Model

This protocol provides a general framework for inducing colitis in mice and assessing the therapeutic potential of Taxamairin B.

1. Animals and Induction of Colitis:

-

Use appropriate mouse strains (e.g., C57BL/6).

-

Induce colitis by administering Dextran Sulfate Sodium (DSS) (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days).

2. Taxamairin B Administration:

-

Administer Taxamairin B to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at desired doses (e.g., 5-25 mg/kg) daily during and/or after DSS administration.

-

Include a vehicle control group and a positive control group (e.g., treated with 5-ASA).

3. Monitoring and Evaluation of Colitis:

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, euthanize the mice and collect the colon.

-

Measure the colon length and weight.

-

Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.

4. Analysis of Inflammatory Markers in Colon Tissue:

-

Homogenize a portion of the colon tissue to extract protein or RNA.

-

Perform ELISA or qRT-PCR to measure the levels of pro-inflammatory cytokines.

-

Conduct Western blot analysis to investigate the expression of proteins in the PI3K/AKT/NF-κB signaling pathway.

Conclusion

Taxamairin B demonstrates significant anti-inflammatory potential, primarily through the inhibition of the PI3K/AKT/NF-κB signaling pathway. The presented data and experimental protocols provide a solid foundation for further research into its therapeutic applications for inflammatory diseases. Future studies should focus on elucidating the precise molecular targets of Taxamairin B, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its long-term safety and efficacy in preclinical models.

References

Taxachitriene B: A Technical Review of a Rare Taxane Diterpenoid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxachitriene B is a naturally occurring taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis. As a member of the taxane family, which includes the highly successful anticancer drug paclitaxel (B517696) (Taxol®), Taxachitriene B is of significant interest to the scientific community. This technical guide provides a comprehensive review of the available literature on Taxachitriene B, covering its history, isolation, structure elucidation, and known biological activities. This document is intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes. The discovery of paclitaxel and its subsequent success as a chemotherapeutic agent has spurred extensive phytochemical investigation of various Taxus species, leading to the isolation and characterization of hundreds of taxane analogs. These compounds often exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.

Taxachitriene B is a rare taxane derivative that was first reported in the mid-1990s. Despite its discovery over two decades ago, it remains a relatively understudied molecule compared to other members of the taxane family. This guide aims to consolidate the existing knowledge on Taxachitriene B to facilitate further research and exploration of its therapeutic potential.

History and Discovery

Taxachitriene B was first isolated from the needles of the Chinese yew, Taxus chinensis[1]. Its discovery was part of broader phytochemical investigations into Taxus species, which are known for their diverse and biologically active taxane constituents[2]. The initial report of Taxachitriene B appeared in a 1995 publication by Fang and colleagues, which detailed the isolation and structural characterization of this novel taxane[2].

Physicochemical Properties

A summary of the key physicochemical properties of Taxachitriene B is presented in Table 1.

Table 1: Physicochemical Properties of Taxachitriene B

| Property | Value | Reference |

| CAS Number | 167906-75-4 | [1] |

| Molecular Formula | C30H42O12 | [1] |

| Molecular Weight | 594.65 g/mol | |

| Natural Source | Taxus chinensis (Chinese Yew) |

Isolation and Structure Elucidation

Experimental Protocol for Isolation

The isolation of taxane diterpenoids from Taxus chinensis typically involves the extraction of the plant material (e.g., needles, bark, or twigs) with a suitable organic solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of chromatographic separation techniques to isolate individual compounds.

A general workflow for the isolation of taxoids from Taxus chinensis can be represented as follows:

Figure 1. Generalized workflow for the isolation of taxoids.

Structure Elucidation

The structure of Taxachitriene B was elucidated using a combination of spectroscopic techniques, which is standard for the characterization of novel natural products. These methods typically include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Specific spectroscopic data for Taxachitriene B from the primary literature is not currently available for inclusion in this guide.

Synthesis

To date, there are no published reports on the total synthesis of Taxachitriene B. The synthesis of taxanes is a formidable challenge due to their complex, polycyclic structures and high degree of oxygenation.

Biological Activity and Mechanism of Action

There is currently a lack of specific data in the public domain regarding the biological activities and mechanism of action of Taxachitriene B. However, as a taxane diterpenoid, it is plausible that it may exhibit cytotoxic or other pharmacological activities. Many taxanes exert their biological effects by interacting with microtubules, leading to cell cycle arrest and apoptosis. Further research is needed to determine if Taxachitriene B shares this mechanism of action.

Future Perspectives

Taxachitriene B represents an intriguing but underexplored member of the taxane family. The lack of extensive biological data presents a clear opportunity for future research. Key areas for investigation include:

-

Re-isolation and full spectroscopic characterization: To provide a complete and publicly accessible dataset for this compound.

-

Evaluation of biological activity: Screening Taxachitriene B against a panel of cancer cell lines and other disease models to uncover its therapeutic potential.

-

Mechanism of action studies: If biological activity is confirmed, elucidating the molecular targets and signaling pathways affected by Taxachitriene B.

-

Synthetic studies: The development of a synthetic route to Taxachitriene B would enable the production of larger quantities for biological testing and the generation of analogs with potentially improved properties.

The logical relationship for the future research direction can be visualized as follows:

Figure 2. Logical workflow for future research on Taxachitriene B.

Conclusion

Taxachitriene B is a rare taxane diterpenoid isolated from Taxus chinensis. While its existence has been confirmed, a significant gap remains in the scientific literature regarding its detailed experimental data and biological properties. This technical guide has summarized the currently available information and highlighted the need for further investigation into this potentially valuable natural product. The exploration of Taxachitriene B and other rare taxanes holds promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Taxachitriene B and its Relation to other Taxanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Taxachitriene B, a minor taxane (B156437) isolated from Taxus chinensis. While data on Taxachitriene B is limited, this document compiles the available information and draws parallels with other well-characterized taxanes to elucidate its potential significance. The guide covers the presumed biosynthetic pathway, potential isolation and analytical methodologies, and prospective biological activity. By contextualizing Taxachitriene B within the broader family of taxanes, this paper aims to provide a foundational resource for researchers interested in the diverse chemical landscape of Taxus species and the discovery of novel therapeutic agents.

Introduction to the Taxane Family

Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus (yew trees).[1] The most prominent member of this family is paclitaxel (B517696) (Taxol®), a highly effective anticancer agent used in the treatment of various solid tumors, including ovarian, breast, and lung cancer.[1] Other clinically important taxanes include docetaxel (B913) (Taxotere®) and cabazitaxel (B1684091) (Jevtana®).[1] The anticancer activity of these compounds stems from their unique mechanism of action, which involves the stabilization of microtubules, leading to the disruption of mitosis and induction of apoptosis in rapidly dividing cancer cells.[1]

The chemical diversity of taxanes is vast, with over 600 different taxane structures having been identified.[1][2] These compounds share a common taxane core skeleton but differ in the nature and position of their functional groups. This structural diversity gives rise to a wide range of biological activities and presents opportunities for the discovery of new therapeutic agents with improved efficacy and reduced side effects.

Taxachitriene B: A Minor Taxane from Taxus chinensis

Taxachitriene B is a natural product isolated from the Chinese yew, Taxus chinensis. Its molecular formula has been determined to be C30H42O12. As a member of the taxane family, it shares the characteristic diterpene core. However, specific details regarding its chemical structure, including the precise arrangement of its functional groups, are not widely available in the current scientific literature. Its name suggests a triene functionality within the taxane skeleton, indicating the presence of three carbon-carbon double bonds. The "B" designation typically implies it was the second in a series of related "Taxachitriene" compounds to be isolated and characterized.

The Biosynthetic Pathway of Taxanes: A Framework for Understanding Taxachitriene B

The biosynthesis of taxanes is a complex multi-step process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the taxadiene skeleton.[3] This initial step is catalyzed by the enzyme taxadiene synthase (TS).[3] Following the formation of the basic taxane core, a series of intricate oxidation and acylation reactions, primarily mediated by cytochrome P450 monooxygenases and various acyltransferases, lead to the vast array of taxane structures observed in nature.[3][4]

The biosynthesis of paclitaxel is the most studied pathway and serves as a model for understanding the formation of other taxanes. Key intermediates in this pathway include taxadien-5α-ol, taxadien-5α-yl acetate, and baccatin (B15129273) III.[3] The formation of minor taxanes like Taxachitriene B likely involves branch points from this central pathway, where specific hydroxylases, acetyltransferases, or other enzymes introduce unique structural modifications. Given its molecular formula, Taxachitriene B is a highly oxygenated taxane, suggesting it is formed later in the biosynthetic cascade. The presence of a triene system points to specific desaturase or dehydratase activity.

Diagram of the General Taxane Biosynthetic Pathway

Caption: General biosynthetic pathway of taxanes, leading to paclitaxel and branching to minor taxoids.

Experimental Protocols: Isolation and Characterization of Taxanes

While specific protocols for Taxachitriene B are not available, the general methodologies for isolating and characterizing taxanes from Taxus species can be adapted.

Extraction and Preliminary Purification

A common procedure for extracting taxanes from plant material involves the following steps:

-

Grinding and Extraction: Dried and ground plant material (e.g., needles, bark, or twigs of Taxus chinensis) is extracted with a solvent such as methanol (B129727) or ethanol.[5]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar compounds like chlorophylls (B1240455) and lipids. A typical solvent system is a mixture of water and an organic solvent like dichloromethane (B109758) or ethyl acetate.[5]

-

Column Chromatography: The resulting extract is further purified by column chromatography. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) chromatography are commonly employed.[5][6] A gradient elution system is often used to separate the complex mixture of taxanes.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

Preparative and analytical High-Performance Liquid Chromatography (HPLC) are essential techniques for the final purification and quantification of individual taxanes.[6]

-

Preparative HPLC: This technique is used to isolate pure compounds from a partially purified extract. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[6] Fractions are collected and analyzed for the presence of the target compound.

-

Analytical HPLC: This method is used to determine the purity and quantity of the isolated taxane. It employs a similar column and mobile phase system as preparative HPLC but on a smaller scale.[6] Detection is usually performed using a UV detector at a wavelength of around 227 nm.

Table 1: Representative HPLC Parameters for Taxane Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Typically starting from ~30% B to ~70% B over 30-40 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 227 nm |

| Injection Volume | 10-20 µL |

Structure Elucidation by Spectroscopic Methods

The definitive structure of a novel taxane like Taxachitriene B would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the compound.[7] High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[8][9]

Diagram of a General Experimental Workflow for Taxane Isolation

Caption: A typical workflow for the isolation and characterization of a minor taxane.

Biological Activity and Relationship to Other Taxanes

The biological activity of Taxachitriene B has not been extensively reported. However, studies on other minor taxanes from Taxus chinensis have revealed a range of cytotoxic activities against various cancer cell lines.[10] Some minor taxanes exhibit significant cytotoxicity, sometimes even surpassing that of paclitaxel against certain cell lines.[10] The structural differences between these minor taxanes and paclitaxel can lead to altered binding affinity for microtubules, different susceptibility to cellular efflux pumps (a common mechanism of drug resistance), and varied metabolic fates.

It is plausible that Taxachitriene B possesses cytotoxic properties. Its high degree of oxygenation and unique triene system may confer distinct biological activities. Further research is needed to isolate sufficient quantities of Taxachitriene B to perform comprehensive biological assays.

Table 2: Comparison of Key Taxanes

| Taxane | Molecular Formula | Key Structural Features | Clinical Status/Known Activity |

| Paclitaxel | C47H51NO14 | Complex ester side chain at C13, oxetane (B1205548) ring | Approved anticancer drug |

| Docetaxel | C43H53NO14 | tert-butoxycarbonyl side chain, hydroxyl at C10 | Approved anticancer drug |

| Baccatin III | C29H36O11 | Taxane core without the C13 side chain | Key precursor for paclitaxel synthesis |

| Taxachitriene B | C30H42O12 | Highly oxygenated, likely contains a triene system | Biological activity not well characterized |

Signaling Pathways Affected by Taxanes

Taxanes exert their primary cytotoxic effect by targeting microtubules. However, the downstream consequences of microtubule stabilization are complex and involve the modulation of several signaling pathways.

-

Mitotic Arrest and Apoptosis: By stabilizing microtubules, taxanes prevent the normal formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, involving the activation of caspases and ultimately leading to programmed cell death.

-

JNK/SAPK Pathway: Taxane-induced microtubule disruption can lead to cellular stress and the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway, which can contribute to apoptosis.

-

NF-κB Signaling: Taxanes have also been shown to modulate the activity of the transcription factor NF-κB, which is involved in inflammation, cell survival, and proliferation. The effect of taxanes on NF-κB signaling can be cell-type dependent.

Diagram of Taxane-Induced Signaling

Caption: Simplified overview of signaling pathways affected by taxanes.

Conclusion and Future Directions

Taxachitriene B represents one of the many structurally diverse minor taxanes present in Taxus chinensis. While specific data on this compound is currently scarce, its existence highlights the rich chemical diversity of the Taxus genus and the potential for discovering novel bioactive compounds. Future research should focus on the definitive structure elucidation of Taxachitriene B through modern spectroscopic techniques. Once its structure is known, its position in the taxane biosynthetic pathway can be more accurately predicted, and its biological activities can be thoroughly investigated. The study of minor taxanes like Taxachitriene B is crucial for expanding our understanding of taxane biosynthesis and for the potential development of new and improved anticancer therapies.

References

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of the utilization value of different tissues of Taxus×Media based on metabolomics and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Taxanes from Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Analysis of Taxachitriene B Cytotoxicity: Data Currently Unavailable in Public Domain

Despite a comprehensive search of scientific literature and public databases, detailed information regarding the preliminary cytotoxicity screening of Taxachitriene B is not currently available. While the broader class of taxane (B156437) compounds, which includes well-known chemotherapy agents like Paclitaxel and Docetaxel, has been extensively studied for its cytotoxic effects against various cancer cell lines, specific data on Taxachitriene B's activity, the experimental protocols used for its evaluation, and its mechanism of action remain unpublished or inaccessible in the public domain.

Taxanes, as a class, are known to function as antimicrotubule agents.[1] They interfere with the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and subsequent cell death (apoptosis).[1][2] This mechanism is the foundation of their successful use in treating various cancers, including breast, ovarian, and lung cancer.[1][2]

A thorough cytotoxicity screening of a novel compound like Taxachitriene B would typically involve a series of in-vitro assays to determine its efficacy and selectivity against a panel of cancer cell lines. Standard methodologies for such screenings include:

-

Cell Viability Assays: Techniques like the MTT, MTS, or XTT assays are commonly used to measure the metabolic activity of cells as an indicator of their viability after exposure to the test compound.[3]

-

Apoptosis Assays: Methods such as Annexin V/PI staining, caspase activity assays, and TUNEL assays are employed to determine if the compound induces programmed cell death.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to understand how the compound might be interfering with cell division.

While general protocols for these assays are well-established, the specific conditions and cell lines used for Taxachitriene B have not been publicly disclosed. Consequently, it is not possible to provide the detailed experimental protocols, quantitative data tables, or signaling pathway diagrams requested at this time.

Researchers, scientists, and drug development professionals interested in the cytotoxic profile of Taxachitriene B are encouraged to monitor scientific publications and patent filings for any future disclosures of this information. Further investigation by research groups would be necessary to generate the data required for a comprehensive technical guide on the cytotoxicity of this specific compound.

References

- 1. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ritterazine B, a new cytotoxic natural compound, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Late apoptotic effects of taxanes on K562 erythroleukemia cells: apoptosis is delayed upstream of caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Hypothesized Mechanism of Action of Taxachitriene B

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Hypothesized Mechanism of Action of Taxachitriene B

Executive Summary

This technical guide aims to provide a comprehensive overview of the hypothesized mechanism of action for the natural product Taxachitriene B. Following an extensive search of scientific literature and databases, it must be concluded that there is currently no publicly available scientific information detailing the biological activity, mechanism of action, cellular targets, or any associated quantitative data for a compound specifically named "Taxachitriene B."

Given the absence of foundational data, it is not possible to construct a hypothesized mechanism of action, present quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested.

Contextual Analysis: The Taxane (B156437) Family and Potential Inferences

While no information exists for Taxachitriene B, the "Taxa-" prefix in its name suggests a possible structural relationship to the well-established taxane class of diterpenoids. Prominent members of this class, such as Paclitaxel (Taxol) and Docetaxel (Taxotere), are widely used as potent anticancer agents.[1][2] Should Taxachitriene B be a member of this family, its mechanism of action could plausibly involve the stabilization of microtubules, a hallmark of taxane activity.[2][3]

The Taxane Mechanism of Action: Microtubule Stabilization

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit within microtubules.[4] This binding event stabilizes the microtubule polymer, preventing its dynamic instability, which is crucial for various cellular processes, most notably mitosis. The arrest of the cell cycle at the G2/M phase due to the inability of the mitotic spindle to form correctly ultimately leads to apoptosis (programmed cell death).

dot```dot graph "Taxane_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Taxane [label="Taxane Compound\n(e.g., Paclitaxel, Docetaxel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin Subunit\nof Microtubules", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Stabilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; MitoticSpindle [label="Disruption of Mitotic\nSpindle Dynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Taxane -> Tubulin [label="Binds to"]; Tubulin -> Microtubule [label="Promotes"]; Microtubule -> MitoticSpindle; MitoticSpindle -> CellCycleArrest; CellCycleArrest -> Apoptosis; }

Caption: A standard workflow for a cytotoxicity assay.

Tubulin Polymerization Assay

To investigate if Taxachitriene B acts as a microtubule-stabilizing agent, an in vitro tubulin polymerization assay would be crucial.

-

Objective: To determine the effect of Taxachitriene B on the polymerization of purified tubulin.

-

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Addition: Add Taxachitriene B at various concentrations to the reaction mixture. A known microtubule stabilizer (e.g., Paclitaxel) and a destabilizer (e.g., Colchicine) would be used as positive and negative controls, respectively.

-

Monitoring Polymerization: Measure the increase in fluorescence over time at 37°C using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

-

-

Data Presentation: The rate and extent of tubulin polymerization in the presence of Taxachitriene B would be compared to the controls.

Cell Cycle Analysis

To determine if Taxachitriene B induces cell cycle arrest, flow cytometry analysis would be performed.

-

Objective: To identify the phase of the cell cycle at which Taxachitriene B-treated cells accumulate.

-

Methodology:

-

Cell Treatment: Treat a selected cancer cell line with Taxachitriene B at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

-

Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

-

Data Presentation: Histograms of cell count versus DNA content would be generated to show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a microtubule-targeting agent.

Conclusion and Future Directions

The name "Taxachitriene B" strongly implies a relationship to the taxane family of natural products. If this is the case, it is reasonable to hypothesize that its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, without any direct experimental evidence, this remains purely speculative.

The immediate and most critical future direction is the isolation and structural elucidation of Taxachitriene B. Once the pure compound is available, the experimental protocols outlined in this guide can be employed to systematically investigate its biological activity and definitively determine its mechanism of action. Should Taxachitriene B prove to be a novel microtubule-stabilizing agent, further studies into its differential effects on various cancer cell lines, its potential to overcome taxane resistance, and its in vivo efficacy would be warranted.

For now, the scientific community awaits the primary research that will bring Taxachitriene B from an unknown entity into the realm of scientific discourse.

References

- 1. Modulation of Microtubule Interprotofilament Interactions by Modified Taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Agents and Emerging Strategies for Targeting the B-Cell Receptor Pathway in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Taxachitriene B from Taxus chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus chinensis, commonly known as the Chinese yew, is a significant source of structurally diverse and biologically active taxane (B156437) diterpenoids. While much of the research focus has been on paclitaxel (B517696) (Taxol®) and its precursors, a myriad of other taxanes with potential pharmacological value are also present in this plant. Among these is Taxachitriene B, a bicyclic 3,8-secotaxane diterpenoid. This document provides detailed application notes and a comprehensive protocol for the isolation of Taxachitriene B from the needles of Taxus chinensis var. mairei. The methodologies outlined are based on established phytochemical isolation techniques for taxanes from this species and are intended to guide researchers in the efficient extraction, purification, and identification of this compound.

Data Presentation

| Compound | Plant Part | Extraction Method | Purification Method | Typical Yield (% of dry weight) | Purity (%) | Reference |

| Paclitaxel | Bark | Methanol (B129727) extraction, liquid-liquid partitioning | Silica (B1680970) gel chromatography, HPLC | 0.02 - 0.06 | >98 | [1] |

| 10-Deacetylbaccatin III | Bark | Methanol extraction, liquid-liquid partitioning | Silica gel chromatography, crystallization | 0.02 - 0.04 | >99 | [1] |

| Cephalomannine | Bark | Methanol extraction, liquid-liquid partitioning | Silica gel chromatography | 0.005 - 0.007 | >98 | [1] |

| Taxachitriene A derivative | Needles and Bark | Not specified | Spectral methods | Not specified | Not specified | [2] |

| Taxachitriene B | Needles | Ethanol (B145695)/Methanol Extraction | Silica Gel Chromatography, HPLC | N/A | N/A | [3] |

Experimental Protocols

The following protocol describes a comprehensive procedure for the isolation and purification of Taxachitriene B from the needles of Taxus chinensis var. mairei.

Plant Material Collection and Preparation

-

Collection: Collect fresh needles from healthy Taxus chinensis var. mairei plants.

-

Authentication: A qualified botanist should identify and authenticate the plant material.

-

Drying: Air-dry the needles in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried needles into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction

-

Solvent Extraction: Macerate the powdered plant material in 80% aqueous ethanol or methanol at a 1:10 (w/v) ratio.

-

Procedure: Stir the mixture at room temperature for 24 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Filtration and Concentration: Combine the extracts and filter them through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Liquid-Liquid Partitioning

-

Solvent System: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Procedure:

-

Partition the aqueous suspension with n-hexane to remove non-polar constituents like fats and chlorophyll.

-

Subsequently, partition the aqueous layer with chloroform or ethyl acetate. Taxanes, including Taxachitriene B, are expected to be present in the chloroform/ethyl acetate fraction.

-

-

Concentration: Concentrate the chloroform/ethyl acetate fraction to dryness under reduced pressure to yield the taxane-rich crude fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.

-

Procedure: Dissolve the taxane-rich fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto the top of the prepared column. Elute the column with the gradient mobile phase, collecting fractions of a specific volume.

-